

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-BOC-4,4-DIFLUORO-L-
PROLINE**

Cat. No.: **B155118**

[Get Quote](#)

An In-depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid

Abstract

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid, also known as **N-Boc-4,4-difluoro-L-proline**, is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro functionality at the C4 position of the proline ring introduces unique conformational constraints and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is characterized by a pyrrolidine ring with a carboxylic acid at the C2 position in the (S)-configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and two fluorine atoms are attached to the C4 position.

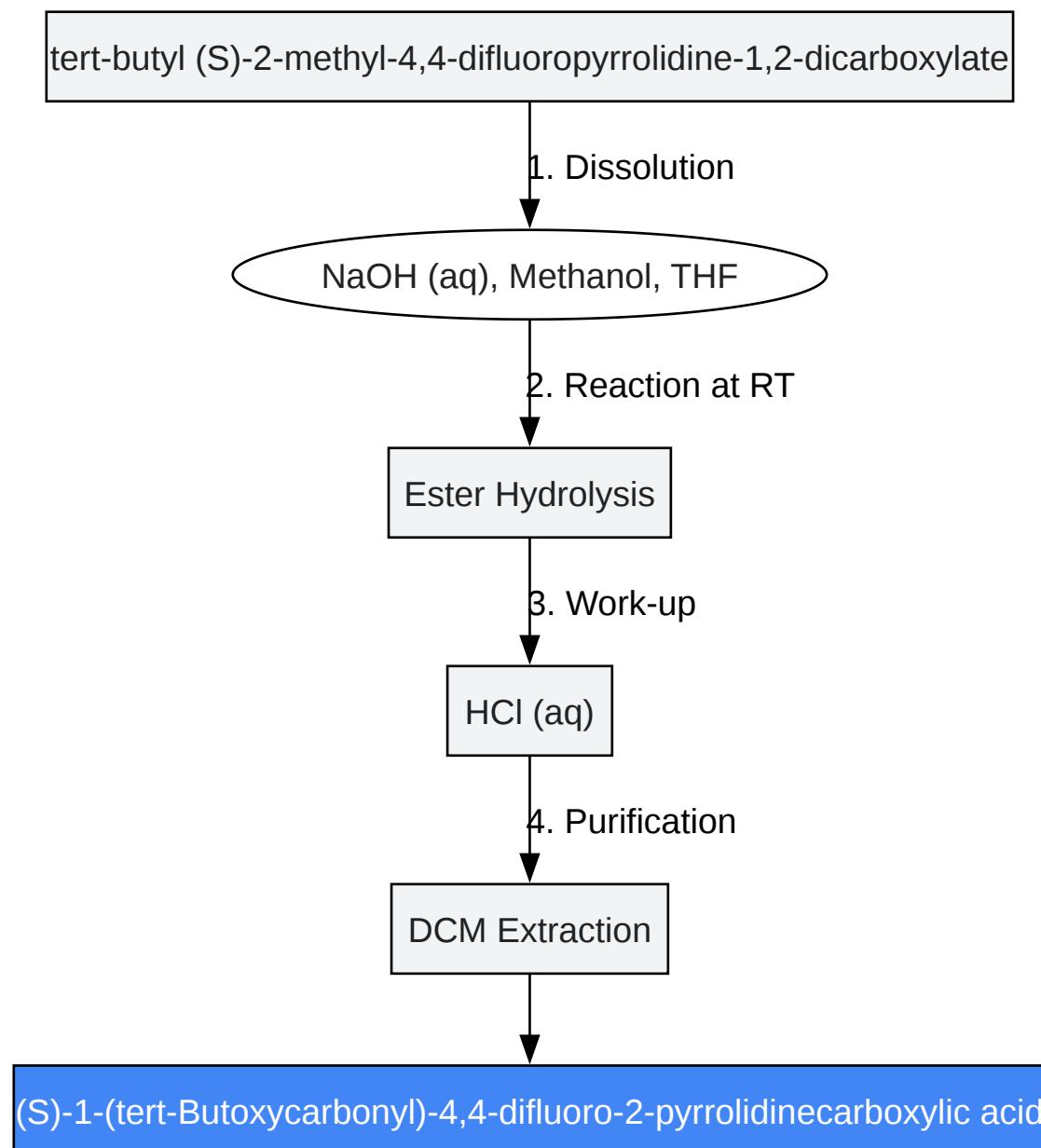

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Properties

Property	Value
Molecular Formula	C10H15F2NO4 [1] [2]
Molecular Weight	251.23 g/mol [1] [2]
CAS Number	203866-15-3 [1] [2]
Appearance	White solid [1]
Melting Point	118 - 123 °C [1]
Optical Rotation	[a]D25 = -44 ± 2° (c=1.04 g/100mL in MeOH) [1]
Purity	≥ 98% (HPLC) [1]
Synonyms	N-Boc-4,4-difluoro-L-proline, (2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid [1] [2]

Synthesis

A common synthetic route to obtain (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid involves the hydrolysis of its corresponding methyl ester. The synthesis starts from the commercially available tert-butyl (S)-2-methyl-4-pyrrolidine-1,4-difluoropyrrolidine-2-carboxylate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Hydrolysis of the Methyl Ester

This protocol details the final step in the synthesis of **N-Boc-4,4-difluoro-L-proline** from its methyl ester precursor.^[3]

- Dissolution: Dissolve 1.08 g (4.08 mmol) of tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.^[3]

- Reaction: Add 6.12 mL of a 2 M aqueous solution of sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 1 hour.[3]
- Solvent Removal: After the reaction is complete, remove the organic solvents under reduced pressure.[3]
- Acidification: Dilute the remaining aqueous phase with water and acidify by adding 6.12 mL of 2 M hydrochloric acid.[3]
- Extraction: Extract the product with dichloromethane (3 times). Combine the organic layers. [3]
- Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[3]
- Final Product: Remove the solvent under reduced pressure to obtain the final product as a white solid (yield: 1.01 g, 99%).[3]

Applications in Research and Drug Development

The unique structural features of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid make it a valuable building block in several areas of pharmaceutical research.

- Peptide Synthesis: It is used to create fluorinated peptides. The difluoromethyl group can enhance the metabolic stability and bioactivity of these peptides.[1] This modification can lead to improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced binding affinity to biological targets.[1]
- Medicinal Chemistry: This compound serves as a scaffold for the synthesis of various enzyme inhibitors and modulators.[1] It has been applied in the design of inhibitors for targets in therapeutic areas like oncology and neurology.[1] For instance, it is used as a molecular scaffold for synthesizing fibroblast activation protein, a trans-membrane serine protease.[4]
- Conformational Control: The introduction of the gem-difluoro group at the 4-position of the proline ring induces a conformational bias, favoring the cis-conformer.[4] This property is valuable in peptide and protein chemistry for controlling the secondary structure. The

conformational selectivity can be studied using ^{19}F NMR, which is a powerful tool for analyzing the isomerization of peptides and proteins.[4]

- Asymmetric Synthesis: As an S-enantiomer, it can be used as an additive or catalyst in asymmetric reactions.[4]

Physicochemical Data Summary

The following table summarizes key physicochemical data for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	251.23 g/mol	[2]
XLogP3-AA	1.5	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	3	[2]
Exact Mass	251.09691428 Da	[2]
Monoisotopic Mass	251.09691428 Da	[2]
Topological Polar Surface Area	66.8 \AA^2	[2]
Heavy Atom Count	17	[2]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- H315: Causes skin irritation.[2]

- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is a highly functionalized proline derivative with significant applications in modern drug discovery and chemical biology. Its synthesis is well-established, and its unique properties, stemming from the gem-difluoro substitution, provide researchers with a valuable tool for designing conformationally constrained peptides and small molecule inhibitors with enhanced pharmacological profiles. Further exploration of this and related fluorinated amino acids is expected to continue to contribute to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 4. ossila.com [ossila.com]
- To cite this document: BenchChem. [(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155118#s-1-tert-butoxycarbonyl-4-4-difluoro-2-pyrrolidinecarboxylic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com